molecular formula C7H4BF3O2 B13252249 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 651326-79-3

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B13252249
CAS No.: 651326-79-3
M. Wt: 187.91 g/mol
InChI Key: KZPWLOAEMJPCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H4BF3O2 and a molecular weight of 187.91 g/mol . This compound is part of the organoboron family and is characterized by the presence of three fluorine atoms and a benzoxaborole ring structure.

Preparation Methods

The synthesis of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate fluorinated precursors with boronic acids or boronates under controlled conditions . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic functions . This inhibition can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol include:

The uniqueness of this compound lies in its trifluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

651326-79-3

Molecular Formula

C7H4BF3O2

Molecular Weight

187.91 g/mol

IUPAC Name

4,5,6-trifluoro-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C7H4BF3O2/c9-5-1-4-3(2-13-8(4)12)6(10)7(5)11/h1,12H,2H2

InChI Key

KZPWLOAEMJPCHA-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C(=C2CO1)F)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.